3-Cyclopropylquinoxaline-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)11-10(7-5-6-7)13-8-3-1-2-4-9(8)14-11/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKYRSNQQDUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclopropylquinoxaline-2-carboxylic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-Cyclopropylquinoxaline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document outlines a predictive yet scientifically grounded approach to its synthesis, characterization, and potential biological relevance, drawing from established principles in quinoxaline chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel quinoxaline scaffolds.
Introduction to the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties for drug discovery and development. The introduction of a cyclopropyl group, a small, strained ring system, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell membrane permeability.
Physicochemical Properties and Structure of this compound
The fundamental properties of this compound are detailed below, based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C12H10N2O2 | [3] |
| Molecular Weight | 214.22 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| InChI Key | MEJKYRSNQQDUER-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.6 | [3] |
The chemical structure of this compound is presented below.
Caption: Proposed synthesis of this compound.
Step 1: Synthesis of Ethyl 3-cyclopropylquinoxaline-2-carboxylate
This step involves the acid-catalyzed condensation of o-phenylenediamine with ethyl 2-cyclopropyl-2-oxoacetate. The causality behind this reaction lies in the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the α-ketoester, followed by cyclization and dehydration to form the aromatic quinoxaline ring.
Protocol:
-
To a solution of o-phenylenediamine (1.0 eq) in ethanol, add ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq).
-
Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Protocol:
-
Dissolve the ethyl 3-cyclopropylquinoxaline-2-carboxylate from the previous step in a mixture of ethanol and water.
-
Add an excess of aqueous sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4.
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The carboxylic acid should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Predicted Spectroscopic Characterization
| Spectroscopic Method | Predicted Characteristics |
| ¹H NMR | - Quinoxaline protons: Aromatic signals in the range of 7.5-8.5 ppm. - Cyclopropyl protons: A multiplet for the methine proton (CH) and complex multiplets for the methylene protons (CH₂) in the upfield region (approx. 0.5-2.0 ppm). - Carboxylic acid proton: A broad singlet far downfield, typically between 10-13 ppm. [4] |
| ¹³C NMR | - Quinoxaline carbons: Aromatic signals in the range of 125-155 ppm. - Carboxylic acid carbonyl: A signal around 165-175 ppm. - Cyclopropyl carbons: Signals in the upfield region, typically below 20 ppm. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): A very broad absorption in the range of 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹. - C=N and C=C stretches (aromatic): Absorptions in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (ESI-) | - [M-H]⁻: A prominent peak corresponding to the deprotonated molecule at m/z 213.07. |
Potential Biological and Therapeutic Applications
The quinoxaline core is a cornerstone in the development of therapeutics with a wide range of activities. [5]Derivatives have been investigated for their potential as:
-
Anticancer Agents: Many quinoxaline derivatives exhibit cytotoxic activity against various cancer cell lines. [1]* Antimicrobial Agents: The quinoxaline scaffold is found in compounds with antibacterial and antifungal properties. [5]* Antiviral Agents: Certain quinoxaline derivatives have shown promise as antiviral agents, including against HIV. [1]* Anti-inflammatory Agents: The anti-inflammatory potential of quinoxaline derivatives has also been explored. [6] The incorporation of a cyclopropyl moiety can positively influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, this compound represents a novel and promising scaffold for the design and synthesis of new therapeutic agents in these areas.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is proposed.
Caption: General workflow for the biological evaluation of this compound.
Conclusion
This compound is a novel compound with significant potential in the field of medicinal chemistry. While direct experimental data is currently lacking, this guide provides a robust, scientifically-backed framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established reactions, and the predicted properties offer a solid foundation for further research. The exploration of this and similar quinoxaline derivatives could lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.
References
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Patel, B., et al. (2020). Biological activity of quinoxaline derivatives. ResearchGate. URL: [Link]
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PubChemLite. This compound (C12H10N2O2). URL: [Link]
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PrepChem.com. Synthesis of 2-[4-(2-Oxo-1-cycloheptylidenemethyl)phenyl]propionic acid. URL: [Link]
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Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities. Chinese Journal of Organic Chemistry. URL: [Link]
- Google Patents. Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
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Kumar, R., et al. (2007). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate. URL: [Link]
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Journal of the Chemical Society (Resumed). (1950). The reaction of o-phenylenediamine with αβ-unsaturated acids and with β-keto-esters. URL: [Link]
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Indian Academy of Sciences. LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. URL: [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules. URL: [Link]
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ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. URL: [Link]
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Kaboudin, B., & Navaee, K. (2001). The condensation of o-phenylenediamine with ketones in the presence of acidic alumina-phosphorus pentoxide under microwave irradiation. ResearchGate. URL: [Link]
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PubChemLite. 3-cyclopropylquinoline-2-carboxylic acid hydrochloride (C13H11NO2). URL: [Link]
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Binger, P., et al. (2009). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Syntheses. URL: [Link]
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Asfandiyarova, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences. URL: [Link]
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Gonzalez, M., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. URL: [Link]
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Keller, U., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. URL: [Link]
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The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. URL: [Link]
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Advanced Journal of Chemistry, Section A. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. URL: [Link]
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DADUN. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. URL: [Link]
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PubChem. Quinoxaline-2-carboxylic acid. URL: [Link]
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Technical Profile: 3-Cyclopropylquinoxaline-2-carboxylic Acid
[1][2]
Chemical Identification & Digital Signatures
Status: Specialized Intermediate. Often not indexed in public commodity catalogs; typically synthesized in situ or sourced as the ethyl ester derivative.
| Parameter | Data |
| Chemical Name | This compound |
| Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| InChIKey | MEJKYRSNQQDUER-UHFFFAOYSA-N |
| SMILES | OC(=O)C1=NC2=CC=CC=C2N=C1C3CC3 |
| CAS Number | Not widely indexed in open literature.[1][2] (See Search Strategy below) |
| Key Precursor CAS | 36818-07-2 (Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate - Analogous Core) |
🔍 CAS Search Strategy for Researchers
Since this specific acid is a "chemical space" intermediate rather than a bulk commodity, it may not have a singular public CAS assigned in free databases. Researchers should use the InChIKey above in SciFinderⁿ or Reaxys.
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Target Search: Search for the Ethyl Ester form (Ethyl 3-cyclopropylquinoxaline-2-carboxylate), as esters are the stable storage forms of quinoxaline carboxylic acids.
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Substructure Search: Query the Quinoxaline-2-carboxylic acid core with a variable alkyl group at position 3.
Synthetic Architecture
The synthesis of 3-substituted quinoxaline-2-carboxylic acids relies on constructing the pyrazine ring fusion or functionalizing the pre-formed heterocycle.
Method A: The Modified Hinsberg Condensation (Classical)
This is the most robust route, ensuring correct regiochemistry. It involves the condensation of o-phenylenediamine with a 1,2,3-tricarbonyl equivalent (a diketo-ester).
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Precursor Synthesis: Claisen condensation of Cyclopropyl methyl ketone with Diethyl oxalate yields Ethyl 4-cyclopropyl-2,4-dioxobutanoate .
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Cyclization: Reaction with o-phenylenediamine (OPD).
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Hydrolysis: Saponification of the resulting ester to the free acid.
Method B: Minisci Radical Alkylation (Modern)
For late-stage functionalization, the Minisci reaction allows the direct addition of a cyclopropyl radical to the electron-deficient quinoxaline core.
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Substrate: Quinoxaline-2-carboxylic acid (or ester).[3]
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Radical Source: Cyclopropane carboxylic acid + AgNO₃/Persulfate (oxidative decarboxylation).
-
Mechanism: Nucleophilic radical attack at the electron-poor C-3 position.
Medicinal Chemistry Context
Why this Scaffold?
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Bioisosterism: The cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or tert-butyl groups. It resists CYP450 oxidation better than alkyl chains due to the high bond dissociation energy of the cyclopropyl C-H bonds.
-
Kinase/Protease Inhibition: The quinoxaline nitrogen atoms act as hydrogen bond acceptors (HBA) in the ATP-binding pockets of kinases or the active sites of viral proteases (e.g., HCV NS3/4A).
-
Vector Positioning: The C-2 carboxylate provides a vector for amide coupling to solubilizing tails or peptidomimetic chains.
Visualizing the Workflow
The following diagram illustrates the synthetic logic and Structure-Activity Relationship (SAR) decision process.
Experimental Protocol: Condensation Route
This protocol describes the synthesis of the ethyl ester precursor, followed by hydrolysis.
Step 1: Synthesis of Diketo-Ester Intermediate
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Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.
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Reagents: Charge with Sodium Ethoxide (1.2 eq) in anhydrous Ethanol.
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Addition: Add a mixture of Cyclopropyl methyl ketone (1.0 eq) and Diethyl oxalate (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution typically turns yellow/orange.
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Workup: Quench with 1N HCl, extract with EtOAc, and concentrate to yield the crude diketo-ester.
Step 2: Quinoxaline Formation
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Dissolution: Dissolve the crude diketo-ester in Ethanol (0.2 M).
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Condensation: Add o-Phenylenediamine (1.0 eq).
-
Reflux: Heat to reflux (78°C) for 2–3 hours. Monitor by TLC (formation of a fluorescent spot).
-
Purification: Cool to RT. The product often precipitates. If not, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).
Step 3: Hydrolysis to Acid
-
Saponification: Dissolve the ester in THF:Water (3:1). Add LiOH (2.0 eq).
-
Stir: Stir at RT for 12 hours.
-
Isolation: Acidify to pH 3 with 1N HCl. The This compound will precipitate as an off-white solid. Filter and dry.
References
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PubChem Lite. this compound (Compound Summary). National Library of Medicine. Link
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Pereira, J. A., et al. (2015). "Quinoxaline, its derivatives and applications: A state of the art review." European Journal of Medicinal Chemistry, 97, 664-672. Link
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Ajani, O. O., et al. (2022). "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water." Synthesis, 54. Link
-
Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[4] Med. Chem. Commun., 2, 1135-1161. Link
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Quinoxaline-2-Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Drug Development
The quinoxaline scaffold, a privileged heterocyclic motif composed of fused benzene and pyrazine rings, stands as a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the diverse pharmacological activities of its derivatives have cemented its importance in the pursuit of novel therapeutic agents. Among the vast chemical space of quinoxaline-based compounds, derivatives of quinoxaline-2-carboxylic acid have garnered significant attention for their potent and varied biological effects. This in-depth technical guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of quinoxaline-2-carboxylic acid derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
The Strategic Synthesis of Quinoxaline-2-Carboxylic Acid and Its Derivatives
The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold and its analogs. The preparation of quinoxaline-2-carboxylic acid derivatives is primarily achieved through the classical condensation of o-phenylenediamines with α-dicarbonyl compounds, a method that remains widely used due to its reliability.[1]
Core Synthesis of Quinoxaline-2-Carboxylic Acid
A cost-effective and scalable synthesis of the parent quinoxaline-2-carboxylic acid involves a two-step process.[2] The initial step is the condensation of an o-phenylenediamine with a readily available monosaccharide, such as D-fructose, in the presence of acetic acid to form the quinoxaline ring with a polyhydroxylated side chain.[2] The subsequent and critical step is the oxidative cleavage of this side chain using a basic solution of hydrogen peroxide to yield the desired carboxylic acid.[2]
General Protocol for the Synthesis of Quinoxaline-2-Carboxamides
The conversion of quinoxaline-2-carboxylic acid into its corresponding amides is a crucial step for exploring the structure-activity relationships of these derivatives. A common and effective method involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of N-substituted Quinoxaline-2-Carboxamides [3]
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinoxaline-2-carboxylic acid (1.0 equivalent) in an excess of thionyl chloride or a solution of oxalyl chloride in a dry, inert solvent like dichloromethane (DCM).
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Removal of Excess Reagent: After completion, remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in a dry, aprotic solvent such as DCM or tetrahydrofuran (THF). Cool the solution in an ice bath.
-
Amine Addition: Add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (2.0 equivalents) dropwise to the cooled acid chloride solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired N-substituted quinoxaline-2-carboxamide.
The Diverse Biological Landscape of Quinoxaline-2-Carboxylic Acid Derivatives
Quinoxaline-2-carboxylic acid derivatives exhibit a remarkable breadth of biological activities, with significant potential in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Antimicrobial Prowess: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Quinoxaline-2-carboxylic acid derivatives, particularly their 1,4-di-N-oxide counterparts, have demonstrated significant activity against a range of pathogenic microorganisms, including the formidable Mycobacterium tuberculosis.[4][5]
The mechanism of action for quinoxaline-1,4-di-N-oxides (QdNOs) is believed to involve their bioreduction to form radical species that induce DNA damage, leading to microbial cell death.[5] This mode of action is particularly promising as it may circumvent existing resistance mechanisms.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoxaline-2-carboxylic acid derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4 | M. tuberculosis H37Ra | 4 | [1] |
| Compound 4 | M. smegmatis mc2 155 | 1.25 | [1] |
| Compound 7 | M. tuberculosis H37Ra | >16 | [1] |
| Compound 2d | Escherichia coli | 8 | [6] |
| Compound 3c | Escherichia coli | 8 | [6] |
| Compound 10 | Candida albicans | 16 | [6] |
| Compound 10 | Aspergillus flavus | 16 | [6] |
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoxaline-2-carboxylic acid derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines.[7][8] Their mechanisms of action often involve the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.
2.2.1. Inhibition of Pim-1 Kinase
The proviral integration site for Moloney murine leukemia virus (Pim-1) kinase is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[9] Quinoxaline-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, with some analogs exhibiting IC50 values in the nanomolar range.[10]
Caption: Workflow for evaluating EGFR inhibition by quinoxaline derivatives.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected quinoxaline-2-carboxylic acid derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | A549 (Lung) | 0.86 | [4] |
| Compound 8 | MCF-7 (Breast) | 1.06 | [4] |
| Compound 11 | MCF-7 (Breast) | 0.81 | [8] |
| Compound 13 | HepG2 (Liver) | 2.91 | [8] |
| Compound 4a | HCT-116 (Colon) | 4.54 | [8] |
| Compound 5c | MV4-11 (AML) | <10 | [9] |
| Compound 5e | HCT-116 (Colon) | <10 | [9] |
| CPD4 | H1975 (Lung) | 3.47 | [5] |
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency
The systematic exploration of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of a chemical scaffold. For quinoxaline-2-carboxylic acid derivatives, several key structural features have been identified that significantly influence their biological activity.
-
The Carboxylic Acid Moiety: Derivatization of the carboxylic acid at the 2-position into esters and amides is a common strategy to modulate pharmacokinetic properties and biological activity. For antimycobacterial activity, the nature of the ester group has been shown to be critical, with benzyl esters often exhibiting superior potency. [11]In the context of anticancer activity, the formation of specific amides can lead to potent kinase inhibitors. [3]
-
Substituents on the Benzene Ring: The type and position of substituents on the benzene portion of the quinoxaline ring play a crucial role in determining activity. For instance, in a series of antimycobacterial quinoxaline-1,4-dioxides, the position of an amino substituent significantly impacted efficacy, with a piperazine at position 6 being more active than at position 7. [1]
-
The N-Oxide Groups: The presence of 1,4-di-N-oxide functionalities is often essential for the potent antimycobacterial and DNA-damaging properties of these compounds. [11]
Future Directions and Concluding Remarks
The quinoxaline-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug development programs targeting a wide range of diseases. Future research in this area will likely focus on:
-
Elucidation of Novel Mechanisms of Action: While kinase inhibition and DNA damage are established mechanisms, further studies are needed to uncover other potential molecular targets.
-
Optimization of Pharmacokinetic Properties: Efforts to improve the drug-like properties of these compounds, such as solubility and metabolic stability, will be crucial for their clinical translation.
-
Development of Selective Inhibitors: Fine-tuning the substitution patterns on the quinoxaline ring can lead to the development of highly selective inhibitors for specific biological targets, thereby minimizing off-target effects.
References
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Frolova, S. G., Vatlin, A. A., Maslov, D. A., Yusuf, B., Buravchenko, G. I., Bekker, O. B., ... & Danilenko, V. N. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]
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Qin, X., Han, X., Hu, L., Li, Z., Geng, Z., Wang, Z., ... & Xiao, X. (2015). Design, Synthesis and Biological Evaluation of Quinoxalin-2 (1H)-one Derivatives as EGFR Tyrosine Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 226-235. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, e23671. [Link]
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Liu, J., Wang, P., Zhang, Z., Xue, G., Ahmed, A. E., Mamdouh, F. A., ... & Salah, H. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Synthetic Communications, 50(18), 2924-2935. [Link]
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Thirunavukkarasu, M. K., Suriya, U., Rungrotmongkol, T., & Karuppasamy, R. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. International Journal of Molecular Sciences, 23(24), 15945. [Link]
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Frolova, S. G., Vatlin, A. A., Maslov, D. A., Yusuf, B., Buravchenko, G. I., Bekker, O. B., ... & Danilenko, V. N. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]
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Ibrahim, S., Raoul, W., Robert, T., Corvaisier, M., Diharce, J., Al-Salabi, M. I., ... & Guillaumet, G. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. [Link]
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Li, J., Zhang, J., Chen, J., Wang, A., Wang, Y., & Liu, H. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383804. [Link]
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Shahin, G. E., El-Messery, S. M., Al-Omary, F. A. M., El-Subbagh, H. I., & El-Kerdawy, M. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC advances, 12(39), 25204-25216. [Link]
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Frolova, S. G., Vatlin, A. A., Maslov, D. A., Yusuf, B., Buravchenko, G. I., Bekker, O. B., ... & Danilenko, V. N. (2023). Studying the mechanism of action of new derivatives of quinoxalin-1, 4-dioxide on the model organism Mycobacterium smegmatis. Journal of microbiology, epidemiology and immunobiology, 100(6), 629-637. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(39), 25204-25216. [Link]
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Abu-Hashem, A. A., Youssef, M. M., & Hussein, H. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(39), 25204-25216. [Link]
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Le, B. T., Kumarasiri, M., Gorse, A. D., Lelièvre, F., Ali, M. A., Guillaumet, G., ... & Akstenn, T. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. European journal of medicinal chemistry, 154, 101-109. [Link]
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Reddy, T. J., & Le, Z. G. (2016). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews (IJRAR), 3(2), 1-6. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(39), 25204-25216. [Link]
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Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Quinoxaline 1, 4-di-N-oxides: biological activities and mechanisms of actions. Bioorganic & medicinal chemistry, 12(12), 3233-3243. [Link]
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Radwan, M. A., & Abdel-Mageed, A. A. (2014). In silico studies of quinoxaline-2-carboxamide 1, 4-di-N-oxide derivatives as antimycobacterial agents. Molecules, 19(2), 2246-2264. [Link]
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Hydrogen bond donor/acceptor count for quinoxaline derivatives
An In-depth Technical Guide to Hydrogen Bond Donor/Acceptor Count for Quinoxaline Derivatives
Authored by a Senior Application Scientist
Foreword: The Centrality of Non-Covalent Interactions in Medicinal Chemistry
In the intricate dance of molecular recognition, hydrogen bonds are the critical choreography that dictates the affinity and specificity of a drug for its biological target. For researchers in drug development, a quantitative understanding of a molecule's hydrogen bonding potential is not merely an academic exercise; it is a foundational pillar of rational drug design. Quinoxaline derivatives, a class of heterocyclic compounds celebrated for their vast therapeutic potential, are no exception.[1][2][3] Their efficacy as anticancer, antimicrobial, and antiviral agents is profoundly influenced by their ability to form hydrogen bonds within complex biological systems.[4][5]
This guide provides a comprehensive, field-proven methodology for determining the hydrogen bond donor and acceptor counts for quinoxaline derivatives. We will dissect the core quinoxaline scaffold, analyze the impact of common chemical substituents, and present systematic protocols for both manual and computational assessment. The objective is to equip researchers, scientists, and drug development professionals with the expertise to accurately predict and engineer the hydrogen bonding characteristics of these vital therapeutic agents.
The Theoretical Framework: Deconstructing the Hydrogen Bond
A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor ) and another nearby electronegative atom (the acceptor ).[6][7] This interaction, while weaker than a covalent bond, is a predominant contributor to the specificity of molecular recognition and plays a crucial role in drug-receptor binding.[6][8]
-
Hydrogen Bond Donors (HBD): A molecule acts as a donor if it contains a hydrogen atom attached to an electronegative atom, typically Oxygen (O-H) or Nitrogen (N-H) . The count of HBDs is the total number of such bonds in the molecule.[9][10][11]
-
Hydrogen Bond Acceptors (HBA): An acceptor is an electronegative atom, typically Oxygen or Nitrogen , that possesses at least one lone pair of electrons to attract the electropositive hydrogen from a donor group. The count of HBAs is the total number of such atoms.[9][10][11]
These counts are cornerstone parameters in medicinal chemistry, most famously codified in Christopher Lipinski's "Rule of Five," which provides guidelines for predicting the oral bioavailability of a drug candidate.[9][10][12] According to the rule, a compound is more likely to be orally active if it has:
Accurate HBD and HBA enumeration is therefore a critical first step in assessing the "drug-likeness" of any new quinoxaline derivative.
Analysis of the Unsubstituted Quinoxaline Scaffold
The quinoxaline core is a bicyclic heteroaromatic system formed by the fusion of a benzene ring and a pyrazine ring.[14][15] To determine the hydrogen bonding properties of any derivative, we must first understand the contribution of this invariant core.
-
Hydrogen Bond Donors: The unsubstituted quinoxaline ring contains no hydrogen atoms directly bonded to nitrogen or oxygen. Therefore, its intrinsic HBD count is zero .[16]
-
Hydrogen Bond Acceptors: The pyrazine portion of the scaffold contains two nitrogen atoms. Each of these nitrogens possesses a lone pair of electrons, making them capable of accepting a hydrogen bond. Therefore, the intrinsic HBA count of the quinoxaline core is two .[16]
This foundational count is the baseline upon which the properties of all derivatives are built. Any deviation from HBD=0 and HBA=2 comes exclusively from the functional groups, or substituents, attached to the ring system.
Figure 1: The unsubstituted quinoxaline core. The two nitrogen atoms (blue) are the intrinsic hydrogen bond acceptor sites.
The Role of Substituents: Modifying Hydrogen Bonding Potential
The true hydrogen bonding character of a quinoxaline derivative is defined by the nature and position of its substituents. Functional groups can add donor sites, acceptor sites, both, or neither. Understanding their individual contributions is essential for accurate counting.
Protocol for Manual HBD/HBA Enumeration
This protocol provides a self-validating system for manually determining the hydrogen bond counts of any quinoxaline derivative. The causality behind this method lies in the fundamental definitions of donors and acceptors.
Step-by-Step Methodology:
-
Isolate the Core: Identify the quinoxaline scaffold and assign its baseline counts: HBD = 0, HBA = 2 .
-
Identify all Substituents: Systematically examine each position on the benzene and pyrazine rings and list all attached functional groups.
-
Count Donors (N-H and O-H bonds): For each substituent, count the number of hydrogen atoms directly attached to a nitrogen or oxygen atom. Sum these counts. This is the total substituent HBD count.
-
Count Acceptors (N and O atoms): For each substituent, count the number of nitrogen and oxygen atoms (as they possess lone pairs). Sum these counts. This is the total substituent HBA count.
-
Calculate Total Molecular Count: Add the substituent counts to the core's baseline count:
-
Total HBD = 0 (from core) + Sum of HBDs from all substituents.
-
Total HBA = 2 (from core) + Sum of HBAs from all substituents.
-
Data Presentation: Substituent Contribution Table
To streamline this process, the following table summarizes the HBD and HBA contributions of common functional groups encountered in quinoxaline chemistry. This table serves as a quick reference guide for applying the manual protocol.
| Functional Group | Structure | HBD Count | HBA Count | Rationale |
| Hydroxyl | -OH | 1 | 1 | Contains one O-H bond (donor) and one oxygen atom (acceptor). |
| Amine (Primary) | -NH₂ | 2 | 1 | Contains two N-H bonds (donors) and one nitrogen atom (acceptor). |
| Amine (Secondary) | -NHR | 1 | 1 | Contains one N-H bond (donor) and one nitrogen atom (acceptor). |
| Carboxylic Acid | -COOH | 1 | 2 | Contains one O-H bond (donor) and two oxygen atoms (acceptors). |
| Amide (Primary) | -CONH₂ | 2 | 1 | Contains two N-H bonds (donors) and one oxygen atom (acceptor). |
| Sulfonamide (Primary) | -SO₂NH₂ | 2 | 2 | Contains two N-H bonds (donors) and two oxygen atoms (acceptors). |
| Nitro | -NO₂ | 0 | 2 | Contains no HBDs, but has two oxygen atoms (acceptors). |
| Ether | -OR | 0 | 1 | Contains no HBDs, but has one oxygen atom (acceptor). |
| Ester | -COOR | 0 | 2 | Contains no HBDs, but has two oxygen atoms (acceptors). |
| Cyano (Nitrile) | -C≡N | 0 | 1 | Contains no HBDs, but the nitrogen atom is an acceptor. |
| Alkyl/Aryl | -CH₃, -Ph | 0 | 0 | Contains no electronegative atoms capable of H-bonding. |
| Halogen | -F, -Cl, -Br | 0 | 0 | While fluorine can act as a weak HBA, it is often excluded in standard Lipinski counts. |
Table 1: Hydrogen Bond Contributions of Common Substituents.
Computational Workflow for HBD/HBA Determination
While manual counting is fundamental for understanding, computational tools offer rapid, high-throughput analysis. These tools parse a molecule's structure and apply predefined rules based on atomic connectivity to calculate physicochemical properties.
Experimental Protocol: In Silico Analysis
-
Structure Input: Obtain the molecular structure in a computer-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) or an SDF file.
-
Select a Tool: Utilize a reliable cheminformatics platform. Publicly available resources like PubChem provide this analysis, as do commercial software packages like ChemDraw or MOE.
-
Property Calculation: Input the structure into the chosen tool and execute the calculation for molecular properties or descriptors.
-
Data Retrieval: Locate and record the values for "Hydrogen Bond Donor Count" and "Hydrogen Bond Acceptor Count." These are typically listed alongside other Lipinski parameters.
The following diagram illustrates this generalized workflow.
Case Study: Analysis of a Quinoxaline-Based Kinase Inhibitor
To demonstrate the application of these principles, let's analyze a hypothetical quinoxaline-based inhibitor targeting a protein kinase. Kinase inhibitors frequently rely on hydrogen bonds to anchor within the ATP-binding site.
Molecule: 6-amino-7-hydroxy-2-methylquinoxaline
Structure:
Figure 2: Structure of 6-amino-7-hydroxy-2-methylquinoxaline.
Manual Analysis:
-
Core Contribution: HBD=0, HBA=2 (from the two quinoxaline nitrogens).
-
Substituent Identification:
-
-CH₃ (methyl) at position 2.
-
-NH₂ (amino) at position 6.
-
-OH (hydroxyl) at position 7.
-
-
Substituent HBD Count:
-
-CH₃: 0
-
-NH₂: 2 (two N-H bonds)
-
-OH: 1 (one O-H bond)
-
Substituent Total HBD = 2 + 1 = 3
-
-
Substituent HBA Count:
-
-CH₃: 0
-
-NH₂: 1 (the nitrogen atom)
-
-OH: 1 (the oxygen atom)
-
Substituent Total HBA = 1 + 1 = 2
-
-
Final Molecular Count:
-
Total HBD = 0 (core) + 3 (substituents) = 3
-
Total HBA = 2 (core) + 2 (substituents) = 4
-
Drug-Likeness Assessment:
-
HBD = 3 (≤ 5, Pass)
-
HBA = 4 (≤ 10, Pass)
This molecule adheres to the hydrogen bond criteria of Lipinski's Rule of Five, suggesting favorable properties for absorption and permeation. The donor and acceptor groups are strategically positioned to form key interactions within a kinase hinge region, as depicted in the conceptual diagram below.
Conclusion and Future Outlook
The accurate determination of hydrogen bond donor and acceptor counts is a non-negotiable skill in modern drug discovery. For the versatile quinoxaline scaffold, this analysis is governed entirely by the nature of its substituents. By combining a foundational understanding of the quinoxaline core with a systematic, rule-based approach to functional group analysis, researchers can rapidly and reliably predict the hydrogen bonding potential of novel derivatives. Both the manual and computational protocols outlined in this guide provide a robust framework for generating this critical data, thereby enabling more informed decisions in the design and optimization of next-generation quinoxaline-based therapeutics.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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3-Cyclopropylquinoxaline-2-carboxylic acid solubility in water vs. DMSO
An In-depth Technical Guide to the Differential Solubility of 3-Cyclopropylquinoxaline-2-carboxylic Acid in Water vs. DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's downstream success, influencing everything from formulation and bioavailability to in vitro assay performance. This guide provides a comprehensive technical exploration of the solubility of this compound, a molecule of interest within the broader class of quinoxaline derivatives known for their diverse pharmacological activities.[1][2][3]
This document will delve into the theoretical underpinnings of its differential solubility in two commonly used solvents in pharmaceutical sciences: water, a polar protic solvent, and dimethyl sulfoxide (DMSO), a polar aprotic solvent. We will not only predict its behavior based on molecular structure but also provide detailed, field-proven experimental protocols for its empirical determination. The insights herein are designed to equip researchers with the necessary knowledge to make informed decisions in their experimental design and compound handling.
The Significance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) directly impacts its absorption and, consequently, its bioavailability.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to suboptimal in vivo efficacy. Conversely, understanding solubility in organic solvents like DMSO is crucial for compound storage, high-throughput screening (HTS), and various in vitro assays.[5] Therefore, a comparative analysis of a compound's solubility in both aqueous and organic media is an indispensable component of its preformulation characterization.[4][6]
Molecular Structure and Predicted Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[7] To predict the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
The molecule possesses several key functional groups that dictate its solubility:
-
Quinoxaline Ring System: A bicyclic aromatic heterocycle containing two nitrogen atoms. This system is relatively nonpolar but the nitrogen atoms can act as hydrogen bond acceptors.
-
Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. It can also ionize to form a carboxylate anion (-COO⁻), which significantly enhances aqueous solubility.[8][9]
-
Cyclopropyl Group: A small, nonpolar aliphatic ring. This group contributes to the overall lipophilicity of the molecule.
Solubility in Water (Polar Protic)
Water is a highly polar solvent that can form extensive hydrogen bond networks. For this compound to dissolve in water, the energy gained from solute-water interactions must overcome the energy required to break the solute-solute and water-water interactions.
-
Favorable Interactions: The carboxylic acid group is the primary driver of aqueous solubility. It can form strong hydrogen bonds with water molecules.[10] Furthermore, the nitrogen atoms in the quinoxaline ring can also act as hydrogen bond acceptors.
-
Unfavorable Interactions: The aromatic quinoxaline core and the cyclopropyl group are hydrophobic and will disrupt the hydrogen bonding network of water, which is energetically unfavorable.
The solubility of carboxylic acids in water generally decreases as the size of the nonpolar hydrocarbon portion increases.[8][10] While the cyclopropyl group is small, the overall molecule has a significant nonpolar surface area from the quinoxaline ring.
The pH of the aqueous medium will have a profound effect on solubility. As a carboxylic acid, the compound will be more soluble in basic solutions where it is deprotonated to the more polar carboxylate salt.[8] Conversely, in acidic solutions, it will exist predominantly in its less soluble, neutral form.
Solubility in DMSO (Polar Aprotic)
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons. It is an excellent solvent for a wide range of organic compounds.[5]
-
Favorable Interactions: DMSO is a strong hydrogen bond acceptor via its sulfoxide oxygen atom. It can readily solvate the carboxylic acid proton. The polar nature of DMSO will also interact favorably with the polar functionalities of the molecule. The nonpolar regions of the molecule will be more readily accommodated by DMSO compared to water.
Given these characteristics, it is predicted that This compound will exhibit significantly higher solubility in DMSO than in neutral water. The ability of DMSO to solvate both the polar and nonpolar portions of the molecule makes it a more favorable solvent.
Comparative Solubility Data of Related Compounds
| Compound | Solvent | Solubility | Reference |
| 3-Methylquinoxaline-2-carboxylic acid | DMSO | 30 mg/mL | [11][12] |
| 3-Methylquinoxaline-2-carboxylic acid | DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [11][12] |
| 2,3-Diphenylquinoxaline-6-carboxylic acid | DMSO | 100 mg/mL (with sonication) | [13] |
| Quinoxaline | Water | Soluble | [1][2] |
This data supports the prediction that quinoxaline carboxylic acids are highly soluble in DMSO and have limited solubility in aqueous buffers.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental measurement is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[6]
Thermodynamic Solubility Workflow
Caption: Shake-flask method for solubility determination.
Detailed Protocol: Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid)
-
Deionized water
-
DMSO (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase to be used for HPLC analysis. This will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to several vials. An amount that ensures a solid phase remains after equilibration is crucial.
-
To each vial, add a precise volume of the desired solvent (e.g., 1 mL of water or DMSO).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6] A preliminary kinetic study can determine the optimal time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a 0.22 µm syringe filter. This step is critical to avoid aspirating solid particles.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant.
-
Dilute the aliquot with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor will be significantly different for water and DMSO samples.
-
Analyze the diluted sample by HPLC-UV.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in mg/mL or µg/mL.
-
Causality Behind Experimental Choices
-
Excess Solid: Using an excess of the solid compound ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[4]
-
Constant Temperature: Solubility is temperature-dependent.[14][15] Maintaining a constant temperature is crucial for obtaining reproducible results. For most solids, solubility increases with temperature.[16]
-
Agitation: Agitation increases the surface area of the solid in contact with the solvent, which speeds up the rate at which equilibrium is reached.[4]
-
Filtration/Centrifugation: This step ensures that only the dissolved compound is being measured, preventing artificially high solubility readings from suspended solid particles.
-
HPLC-UV Quantification: HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution, making it ideal for solubility measurements.[5]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound and its solvents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Handle the solid compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and related quinoxaline carboxylic acids for specific hazard information.[17][18][19][20] Similar compounds are listed as causing skin and eye irritation and may be harmful if swallowed.[20]
Conclusion
The differential solubility of this compound in water versus DMSO is a critical parameter for its successful application in drug discovery and development. Based on its molecular structure, it is predicted to have low solubility in neutral aqueous solutions and high solubility in DMSO. The presence of a carboxylic acid group makes its aqueous solubility highly pH-dependent. The provided shake-flask protocol offers a robust and reliable method for the experimental determination of its thermodynamic solubility, providing the empirical data necessary for informed decision-making in formulation, screening, and further preclinical development.
References
-
JoVE. (2020, March 26). Solubility - Concept. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility - StatPearls. [Link]
-
Purdue University. (n.d.). Solubility. [Link]
-
PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
-
PubChemLite. (n.d.). This compound (C12H10N2O2). [Link]
-
ReCIPP. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
PMC. (2020, February 3). Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. [Link]
-
MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]
-
ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety from.... [Link]
-
CPAChem. (2020, January 13). Safety data sheet. [Link]
-
PubChemLite. (n.d.). 3-cyclopropylquinoline-2-carboxylic acid hydrochloride (C13H11NO2). [Link]
-
Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. [Link]
-
Auburn University. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. [Link]
-
ResearchGate. (2022, June 7). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]
-
Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. [Link]
-
MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem. [Link]
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Methodological & Application
Synthesis of 3-Cyclopropylquinoxaline-2-carboxylic Acid from o-Phenylenediamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 3-Cyclopropylquinoxaline-2-carboxylic acid, a valuable heterocyclic compound, from the readily available starting material o-phenylenediamine. This document provides not only a step-by-step experimental protocol but also delves into the underlying chemical principles, safety considerations, and characterization of the final product, serving as a practical resource for researchers in organic synthesis and medicinal chemistry.
The quinoxaline scaffold is a prominent structural motif in a vast array of biologically active molecules and functional materials. The introduction of a cyclopropyl group at the 3-position and a carboxylic acid at the 2-position can significantly influence the molecule's pharmacological and physicochemical properties, making this a target of considerable interest in drug discovery programs.
Synthetic Strategy: The Hinsberg Quinoxaline Synthesis
The core of this synthetic approach is the classic Hinsberg quinoxaline synthesis , a reliable and versatile method for the formation of the quinoxaline ring system.[1][2] This reaction involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this specific application, o-phenylenediamine is reacted with a cyclopropyl-substituted α-keto acid, namely 3-cyclopropyl-2-oxopropanoic acid (or its ester equivalent), to yield the desired this compound.
The reaction proceeds through the initial formation of a dihydropyrazine intermediate, which then undergoes spontaneous oxidation (often air oxidation) to the stable aromatic quinoxaline ring. The choice of an α-keto acid as the dicarbonyl component directly installs the carboxylic acid functionality at the 2-position of the quinoxaline ring.
Experimental Workflow Overview
The overall synthetic process can be visualized as a two-stage process: the preparation of the key α-keto acid intermediate and the subsequent cyclocondensation to form the final product.
Figure 1: Overall experimental workflow for the synthesis of this compound.
Detailed Protocols
3.1. Part A: Synthesis of 3-Cyclopropyl-2-oxopropanoic Acid
This protocol is adapted from a known procedure for the oxidation of cyclopropyl methyl ketone.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Cyclopropyl methyl ketone | 765-43-5 | 84.12 | 1.0 eq |
| Potassium permanganate (KMnO₄) | 7722-64-7 | 158.03 | 2.0 eq |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 0.05 eq |
| Sulfuric acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | For extraction |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
| Deionized water | - | 18.02 | As needed |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl methyl ketone (1.0 eq) and potassium carbonate (0.05 eq) in deionized water.
-
Heat the mixture to 50-60 °C.
-
Slowly add a solution of potassium permanganate (2.0 eq) in deionized water to the reaction mixture over a period of 2-3 hours. Maintain the temperature between 50-60 °C during the addition. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to stir the mixture at 60 °C for an additional 2-3 hours, or until the purple color no longer fades, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2 with concentrated sulfuric acid.
-
Extract the aqueous solution with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-cyclopropyl-2-oxopropanoic acid as an oil or low-melting solid. The crude product can be used in the next step without further purification.
3.2. Part B: Synthesis of this compound
This is a general procedure for the Hinsberg quinoxaline synthesis adapted for this specific target.[1][4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| o-Phenylenediamine | 95-54-5 | 108.14 | 1.0 eq |
| 3-Cyclopropyl-2-oxopropanoic acid | 63772-71-4 | 128.13 | 1.0 eq |
| Ethanol (95%) | 64-17-5 | 46.07 | Solvent |
| Acetic acid (glacial) | 64-19-7 | 60.05 | Catalyst (optional) |
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
To this solution, add 3-cyclopropyl-2-oxopropanoic acid (1.0 eq). A slight warming of the mixture may be observed.
-
Optional: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate the condensation.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Figure 2: Reaction scheme for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), aromatic protons of the quinoxaline ring (in the downfield region), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the cyclopropyl carbons, the aromatic carbons of the quinoxaline ring (including the quaternary carbons), and the carbonyl carbon of the carboxylic acid.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and characteristic C=N and C=C stretching bands for the quinoxaline ring.[6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₀N₂O₂: 214.22 g/mol ). Fragmentation patterns may include the loss of the carboxyl group.[1][7]
Safety and Handling
5.1. Reagent Safety:
| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements |
| o-Phenylenediamine | Toxic if swallowed. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection.[4][5] | |
| 3-Cyclopropyl-2-oxopropanoic Acid | Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. | |
| Potassium Permanganate | May intensify fire; oxidizer. Harmful if swallowed. Causes severe skin burns and eye damage. | Keep away from heat. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| Acetic Acid (glacial) | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |
5.2. General Laboratory Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Avoid inhalation of dust, vapors, and fumes.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from o-phenylenediamine. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently prepare this valuable compound for further investigation in various fields, particularly in the development of novel therapeutic agents. The provided information on the reaction mechanism and characterization techniques will aid in understanding the chemical transformation and verifying the identity and purity of the final product.
References
- Hinsberg, O. (1884). Ueber die Einwirkung von Glyoxal auf o-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 17(1), 318-320.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Yadav, J. S., Reddy, B. V. S., & Rao, T. P. (2001). A facile synthesis of quinoxalines catalyzed by ceric ammonium nitrate (CAN) in water. Tetrahedron Letters, 42(45), 8075-8077.
- Langenbeck, U., Möhring, H. U., Hinney, B., & Spiteller, M. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Biomedical mass spectrometry, 4(4), 197-202.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry. Pergamon.
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
-
Wikipedia contributors. (2023, November 11). Hinsberg reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]
-
Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]
-
Unacademy. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]
Sources
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- 2. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Strategies for the Synthesis of 3-Substituted Quinoxaline-2-Carboxylic Acids
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the optimized strategies for synthesizing 3-substituted quinoxaline-2-carboxylic acids , a critical scaffold in the development of AMPA/NMDA receptor antagonists, antibiotics (e.g., Echinomycin), and antitumor agents.
Executive Summary & Strategic Rationale
The synthesis of 3-substituted quinoxaline-2-carboxylic acids presents a specific regiochemical challenge. The classic condensation of o-phenylenediamine (OPD) with
To successfully retain the carboxylate moiety at position 2 while installing a substituent (alkyl/aryl) at position 3, the synthetic strategy must avoid the lactamization trap. This guide focuses on the Oxidative Cyclization Strategy and the Chloro-Intermediate Strategy , which are the most reliable methods for generating the target scaffold with high fidelity.
Key Reaction Pathways
-
Oxidative Condensation (The Kumar Method): Direct reaction of OPD with
-keto esters in the presence of an oxidant (NBS or Iodine) to force aromatization. -
The Chloro-Quinoxaline Route: Synthesis of 3-chloroquinoxaline-2-carboxylates followed by
displacement and hydrolysis.
Critical Reagent Selection Guide
The choice of reagents dictates the oxidation state and regioselectivity of the final product.
| Reagent Class | Specific Reagent | Function/Role | Critical Note |
| Diamine Precursor | o-Phenylenediamine (OPD) | Core scaffold construction. | Must be freshly recrystallized. Oxidized OPD (dark brown) significantly lowers yield. |
| Carbonyl Source | Ethyl Acetoacetate | Precursor for 3-methyl derivatives. | Requires an oxidant to prevent formation of the dihydro-intermediate. |
| Carbonyl Source | Ethyl Benzoylacetate | Precursor for 3-phenyl derivatives. | Steric bulk of the phenyl group requires longer reaction times. |
| Oxidant/Catalyst | N-Bromosuccinimide (NBS) | Promotes aromatization; brominates the | The "Gold Standard" for one-pot synthesis from |
| Oxidant/Catalyst | Molecular Iodine ( | Green alternative to NBS. | Effective in DMSO or MeOH; facilitates oxidative dehydrogenation. |
| Solvent System | Methanol/Acetonitrile | Polar protic/aprotic mix. | Solubilizes the polar intermediate; MeOH is preferred for subsequent hydrolysis. |
Detailed Experimental Protocols
Protocol A: One-Pot Oxidative Synthesis of Ethyl 3-Methylquinoxaline-2-Carboxylate
This protocol utilizes NBS to drive the condensation of OPD with ethyl acetoacetate towards the aromatic ester, bypassing the quinoxalinone trap.
Target Molecule: Ethyl 3-methylquinoxaline-2-carboxylate
Mechanism:
Reagents:
-
o-Phenylenediamine (OPD): 10 mmol (1.08 g)
-
Ethyl Acetoacetate: 10 mmol (1.30 g)
-
N-Bromosuccinimide (NBS): 10 mmol (1.78 g)
-
Methanol (MeOH): 20 mL
-
Dichloromethane (DCM): For extraction
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of ethyl acetoacetate in 20 mL of MeOH in a round-bottom flask.
-
Bromination/Activation: Add 10 mmol of NBS portion-wise over 5 minutes at room temperature. Stir for 15 minutes. Caution: Exothermic.
-
Condensation: Add 10 mmol of OPD to the mixture. The solution will darken.
-
Reflux: Heat the reaction mixture to reflux (
) for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 4:1). -
Work-up: Evaporate the methanol under reduced pressure. Dissolve the residue in DCM (30 mL) and wash with water (
mL) to remove succinimide byproduct. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Expected Yield: 75–85%
-
Appearance: Pale yellow solid.
-
Protocol B: Hydrolysis to 3-Methylquinoxaline-2-Carboxylic Acid
The ester from Protocol A is robust; however, the carboxylic acid is sensitive to decarboxylation under harsh acidic conditions. Alkaline hydrolysis is preferred.
Reagents:
-
Ethyl 3-methylquinoxaline-2-carboxylate (from Protocol A): 2.0 mmol
-
Sodium Hydroxide (NaOH): 2N aqueous solution (5 mL)
-
Methanol: 10 mL
-
Hydrochloric Acid (1N HCl): For neutralization[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester (2.0 mmol) in methanol (10 mL).
-
Saponification: Add 2N NaOH (5 mL) dropwise. Stir the mixture at room temperature for 30–60 minutes.
-
Checkpoint: The reaction is usually fast. TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (salt).
-
-
Concentration: Remove the methanol via rotary evaporation (bath temp
). -
Acidification: Cool the aqueous residue in an ice bath (
). Carefully acidify to pH 3–4 using 1N HCl.-
Critical Step: Do not drop below pH 2 to avoid protonating the pyrazine nitrogens excessively, which can solubilize the zwitterion or promote decarboxylation.
-
-
Isolation: The free acid will precipitate as a white/off-white solid. Filter via vacuum filtration.
-
Purification: Wash the cake with cold water. Dry in a vacuum desiccator over
.-
Validation: melting point (approx.[2]
dec) and -NMR (DMSO- ).
-
Pathway Visualization & Logic
The following diagrams illustrate the mechanistic divergence between the "Classic" (failed) route and the "Optimized" (successful) route.
Diagram 1: Mechanistic Divergence in Quinoxaline Synthesis
Caption: Figure 1. The direct reaction of OPD with alpha-keto acids yields the undesired lactam. The use of beta-keto esters with NBS forces the formation of the aromatic ester.
Diagram 2: Decision Tree for Reagent Selection
Caption: Figure 2.[3] Reagent selection logic based on the desired substituent at the 3-position.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dark Tar | Oxidation of OPD prior to reaction. | Use freshly recrystallized OPD (white crystals). Perform reaction under |
| Formation of Lactam (Quinoxalinone) | Insufficient oxidant or wrong precursor. | Ensure stoichiometric NBS is used. Do not use simple |
| Decarboxylation | Acid hydrolysis was too harsh or hot. | Use alkaline saponification (NaOH/MeOH) at room temperature. Acidify cold ( |
| Incomplete Reaction | Steric hindrance (for 3-Aryl derivatives).[4] | Switch solvent to Acetonitrile/DMSO mix and increase temperature to |
References
-
Kumar, A., et al. (2011). "A facile synthesis of ethyl 3-substituted quinoxaline-2-carboxylates via NBS-mediated reaction of ethyl acetoacetate with o-phenylenediamines." Chinese Chemical Letters, 22(1), 37-40.
-
Mamedov, V. A. (2016). "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure." Springer International Publishing. (Comprehensive reference on Quinoxaline chemistry).
-
Hinsberg, O. (1884). "Ueber die Einwirkung der Diketone auf Phenylendiamin." Berichte der deutschen chemischen Gesellschaft, 17(1), 318-323. (Classic foundational text).[3][5]
-
Zeng, X., et al. (2020). "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base." Heterocycles, 100(5). (Discusses the regioselectivity issues in standard condensations).
-
BenchChem Technical Support. "o-Phenylenediamine (OPD) Synthesis and Handling." (Protocol for purification of the starting material).
Sources
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- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. mtieat.org [mtieat.org]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Cyclopropylquinoxaline-2-carboxylic acid in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential medicinal chemistry applications of 3-Cyclopropylquinoxaline-2-carboxylic acid. This document offers detailed, field-proven insights and protocols to facilitate the exploration of this promising heterocyclic scaffold.
Introduction: The Quinoxaline Scaffold and the Rationale for 3-Cyclopropyl Substitution
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1] Derivatives of quinoxaline are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The structural versatility of the quinoxaline nucleus allows for substitutions that can fine-tune its biological activity, making it a focal point in drug discovery.[1]
The carboxylic acid moiety at the 2-position of the quinoxaline ring has been identified as a key pharmacophore, particularly in the development of kinase inhibitors. This group can form critical interactions, such as salt bridges, with essential amino acid residues like lysine within the ATP-binding pocket of kinases.[4]
This guide focuses on the specific analogue, this compound. The introduction of a cyclopropyl group at the 3-position is a strategic design choice. The cyclopropyl ring is a small, rigid, and lipophilic group that can introduce conformational constraints and explore specific hydrophobic pockets within a biological target. This can lead to enhanced binding affinity and selectivity. This document outlines a plausible synthetic route to this molecule and explores its potential as a kinase inhibitor and an antimicrobial agent, providing detailed protocols for its synthesis and biological evaluation.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process: a condensation reaction to form the quinoxaline ring system, followed by saponification of the resulting ester. The key starting materials are an o-phenylenediamine and ethyl 2-cyclopropyl-2-oxoacetate, which is commercially available.
Proposed Synthetic Workflow
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 3-Cyclopropylquinoxaline-2-carboxylic Acid: A Comparative Technical Guide
Executive Summary
In the development of bioactive quinoxaline scaffolds—commonly used in HCV protease inhibitors and kinase modulators—3-Cyclopropylquinoxaline-2-carboxylic acid represents a critical intermediate. Its structural validation is often complicated by the electronic anisotropy of the cyclopropyl group and the lability of the carboxylic acid proton.
This guide provides an in-depth analysis of the 1H NMR spectral signature of this compound. Unlike standard alkyl-substituted quinoxalines, the cyclopropyl moiety introduces unique high-field multiplets and specific coupling constants that serve as a definitive "fingerprint" for quality control. We compare this analytical approach against alternative structural analogs (e.g., 3-Methyl derivatives) and precursor esters to establish a robust identification protocol.
Part 1: Structural Context & Comparative Scope
The Target Molecule
The molecule consists of a quinoxaline (benzopyrazine) core substituted at the C2 position with a carboxylic acid and at the C3 position with a cyclopropyl ring.
-
Chemical Formula:
-
Molecular Weight: 214.22 g/mol
-
Key Feature: The cyclopropyl group acts as a rigid, electron-donating lipophilic spacer, distinct from flexible alkyl chains like propyl or isopropyl.
The Comparative Matrix
To validate the "performance" of NMR as a verification tool, we compare the target spectrum against its most common synthetic analog and precursor.
| Feature | Target: 3-Cyclopropyl- | Analog: 3-Methyl- | Precursor: Ethyl Ester |
| Aliphatic Region | Distinct multiplets (0.9–3.0 ppm) | Single singlet (~2.8 ppm) | Quartet + Triplet (Ethyl) |
| Acidic Proton | Broad singlet (13–14 ppm) | Broad singlet (13–14 ppm) | Absent |
| Aromatic Shift | Shielded by cyclopropyl anisotropy | Standard deshielding | Similar to acid |
| QC Challenge | Resolving cyclopropyl splitting | Trivial | Confirming hydrolysis |
Part 2: Experimental Protocol
Reliable spectral data depends on minimizing solute aggregation and exchange broadening. The following protocol ensures reproducibility.
Workflow Diagram
The following directed graph outlines the critical path from crude isolation to validated spectrum.
Figure 1: Optimized NMR acquisition workflow. Note that DMSO-d6 is preferred over CDCl3 to prevent carboxylic acid dimerization and improve solubility.
Methodological Justification
-
Solvent Selection (DMSO-
): Quinoxaline carboxylic acids are often sparingly soluble in chloroform. Furthermore, DMSO- stabilizes the carboxylic acid proton via hydrogen bonding, making it visible as a broad singlet around 13-14 ppm. In CDCl , this peak often broadens into the baseline due to rapid exchange or dimerization. -
Relaxation Delay (
): A delay of 5 seconds is recommended. The quaternary carbons in the quinoxaline ring relax slowly; ensuring full relaxation allows for accurate integration of the aromatic protons relative to the aliphatic cyclopropyl protons.
Part 3: Spectral Analysis & Data Comparison
The Aliphatic Region (Cyclopropyl Fingerprint)
The cyclopropyl group provides the most diagnostic signals. Unlike an isopropyl group (which would show a septet and a doublet), the cyclopropyl group displays a specific pattern due to magnetic anisotropy and cis/trans coupling.
-
1.0 – 1.2 ppm (2H, multiplet): Methylene protons (
) cis to the quinoxaline ring. -
1.2 – 1.5 ppm (2H, multiplet): Methylene protons (
) trans to the quinoxaline ring. -
2.8 – 3.2 ppm (1H, multiplet): The methine proton (
) attached directly to the aromatic ring. This is significantly deshielded compared to a standard cyclopropyl methine due to the ring current of the quinoxaline.
The Aromatic Region (Quinoxaline Core)
The quinoxaline protons typically appear as an AA'BB' or ABCD system depending on the resolution and field strength.
-
7.6 – 8.2 ppm (4H, m): The protons on the benzene ring of the quinoxaline (H5, H6, H7, H8).
-
Differentiation: H5 and H8 (closest to the nitrogens) are typically downfield of H6 and H7.
-
The Acidic Proton
-
13.5 – 14.5 ppm (1H, br s): The carboxylic acid proton (
).-
Validation: Add one drop of
to the NMR tube and shake. This peak will disappear (deuterium exchange), confirming it is an acidic proton and not an impurity.
-
Comparative Data Table
The following table contrasts the target molecule with its methyl analog and ethyl ester precursor.
| Proton Assignment | Target: 3-Cyclopropyl- ( | Analog: 3-Methyl- ( | Precursor: Ethyl Ester ( |
| -COOH | 13.8 (br s) | 13.8 (br s) | Absent |
| Quinoxaline Ar-H | 7.6 – 8.1 (m, 4H) | 7.7 – 8.2 (m, 4H) | 7.7 – 8.2 (m, 4H) |
| C3-Substituent (CH) | 2.95 (m, 1H) | Absent | 3.0 (m, 1H) |
| C3-Substituent (CH2/CH3) | 1.1 – 1.4 (m, 4H) | 2.75 (s, 3H) | 1.1 – 1.4 (m, 4H) |
| Ester Ethyl Group | Absent | Absent | 4.4 (q), 1.4 (t) |
Part 4: Structural Logic & Connectivity
To assist in assigning peaks during complex mixture analysis, the following diagram maps the logical connectivity between the spectral signals and the molecular structure.
Figure 2: Connectivity map correlating structural moieties to specific NMR chemical shifts.
Part 5: Troubleshooting & Validation
Common Anomalies
-
Missing Acid Peak: If the sample is "wet" (contains water), the labile acid proton may exchange with the water peak (typically
3.33 ppm in DMSO) and broaden into the baseline.-
Solution: Dry the sample thoroughly or cool the probe temperature to 280K to slow the exchange rate.
-
-
Cyclopropyl "Roof Effect": The multiplets at 1.0–1.5 ppm often lean toward each other (second-order effects) if the field strength is low (<300 MHz). This is normal and diagnostic of the cyclopropyl system.
Validation Checklist
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Retrieved from
-
National Institutes of Health (NIH). (2025). Quinoxaline-2-carboxylic acid | PubChem Compound Summary. Retrieved from
-
ChemicalBook. (2025). Quinoxaline 1H NMR Spectrum Data. Retrieved from
-
Oregon State University. (2022). 1H NMR Chemical Shift Tables and Diagnostic Signals. Retrieved from
-
MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Retrieved from
Sources
A Comparative Guide to the HPLC Analysis of 3-Cyclopropylquinoxaline-2-carboxylic Acid
In the landscape of pharmaceutical development and chemical analysis, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Cyclopropylquinoxaline-2-carboxylic acid, a key heterocyclic compound, presents unique analytical challenges. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for its analysis, grounded in established scientific principles and supported by experimental data for analogous compounds.
Introduction to this compound and its Analytical Significance
This compound belongs to the quinoxaline class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The accurate determination of its purity and concentration is a critical step in drug discovery, development, and quality control. HPLC is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
The retention time in HPLC is a fundamental parameter for compound identification. However, it is not an absolute value and is highly dependent on the experimental conditions. Understanding the factors that influence retention time is crucial for developing a robust and reliable analytical method.[1][2][3]
Primary HPLC Method: Reversed-Phase Chromatography
Based on the chemical structure of this compound—an acidic compound with aromatic and aliphatic moieties—a reversed-phase HPLC method is the most logical starting point. This approach separates molecules based on their hydrophobicity.
Rationale for Method Development
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and peak shape. For an acidic analyte like this compound, controlling the mobile phase pH is the most critical factor.[4] The carboxylic acid group has a pKa, and operating the mobile phase at a pH at least two units below this pKa will ensure the molecule is in its protonated, less polar form.[5] This minimizes peak tailing and provides more consistent retention.[5][6]
A C18 column is chosen as the stationary phase due to its versatility and strong hydrophobic interactions with a wide range of molecules. Acetonitrile is selected as the organic modifier over methanol because it often provides sharper peaks and lower backpressure.[6] UV detection is appropriate as the quinoxaline ring system contains a strong chromophore.
Experimental Workflow
The following diagram outlines the typical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol
Objective: To determine the retention time and purity of this compound.
Materials:
-
This compound standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The addition of an acid like formic acid or TFA ensures a low pH, keeping the carboxylic acid protonated for better peak shape and reproducible retention.[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable diluent (e.g., 50:50 ACN:Water) to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60% Mobile Phase B at a flow rate of 1.0 mL/min. (Note: A gradient elution may be necessary for samples containing impurities with a wide range of polarities).
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature is crucial as temperature fluctuations can cause significant shifts in retention time, typically a 1-2% change per 1°C.[7]
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or a more specific wavelength determined by UV scan of the analyte.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The time at which the main peak elutes is the retention time.
-
Comparative Analysis of Analytical Methods
While reversed-phase HPLC is the workhorse for this type of analysis, other methods can be employed, each with its own advantages and disadvantages. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available equipment.
| Method | Principle | Typical Retention Time/Analysis Time | Advantages | Disadvantages |
| Reversed-Phase HPLC (Primary) | Partitioning based on hydrophobicity | 5-15 minutes | High resolution, robust, widely available, suitable for purity and assay. | Requires high-purity solvents, potential for column degradation at extreme pH. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar compounds | Shorter for very polar impurities, longer for the main analyte | Good for separating highly polar impurities that are not retained in reversed-phase. | Can have longer equilibration times, sensitive to water content in the mobile phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, followed by mass analysis | 10-30 minutes | High sensitivity and selectivity, provides structural information. | Requires derivatization to make the carboxylic acid volatile, potential for thermal degradation. |
| UV-Vis Spectrophotometry | Measurement of light absorbance | N/A (not a separation technique) | Simple, fast, and inexpensive for concentration measurements of a pure substance. | Non-specific, cannot separate the analyte from impurities. |
Data in the table is generalized from principles of chromatographic techniques and data on similar quinoxaline compounds.[8]
Factors Influencing Retention Time and Method Robustness
A robust analytical method consistently delivers accurate results despite small variations in experimental parameters. For the HPLC analysis of this compound, several factors can affect the retention time and overall method performance:
-
Mobile Phase Composition: The ratio of organic solvent to water has the most significant impact on retention time in reversed-phase HPLC. An increase in the percentage of acetonitrile will decrease the retention time.[1]
-
Mobile Phase pH: As discussed, pH control is critical for ionizable compounds.[4] Small shifts in pH near the pKa of the analyte can cause large and unpredictable changes in retention time. Buffering the mobile phase can enhance reproducibility.
-
Temperature: Higher temperatures decrease mobile phase viscosity and can increase the solubility of the analyte in the mobile phase, generally leading to shorter retention times.[7]
-
Flow Rate: The retention time is inversely proportional to the flow rate. A stable and accurate pump is essential for precise results.[2]
-
Column Age and Condition: Over time, stationary phase degradation or contamination can lead to shifts in retention and poor peak shape.[9]
The following diagram illustrates the relationship between key parameters and their effect on retention time.
Caption: Key factors influencing HPLC retention time.
Conclusion
The analysis of this compound is effectively achieved using a well-developed reversed-phase HPLC method. By carefully controlling critical parameters, particularly mobile phase pH and temperature, a robust, reproducible, and accurate method can be established. While alternative techniques exist, HPLC offers the best combination of resolution, flexibility, and performance for routine purity and assay testing in a drug development setting. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to develop and implement reliable analytical methods for this and similar quinoxaline derivatives.
References
-
Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4). Available from: [Link]
-
What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025, October 4). Available from: [Link]
-
What is Retention Time? - Chromatography Today. Available from: [Link]
-
Causes of Retention Time Drift in HPLC - Element Lab Solutions. Available from: [Link]
-
Shimadzu Retention Time Fluctuations - Part 1. (2025, April 24). Available from: [Link]
-
Wu, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. Available from: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Available from: [Link]
-
Rose, M. D., Bygrave, J., & Tarbin, J. A. (1995). Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Food Additives and Contaminants, 12(2), 177-183. Available from: [Link]
-
HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2026, January 2). Available from: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Shimadzu Retention Time Fluctuations - Part 1 [shimadzu.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Chromatographic Purity Assessment of Quinoxaline Derivatives: A Comparative Technical Guide
Executive Summary: The Quinoxaline Challenge
Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides (QdNOs) , represent a double-edged sword in pharmaceutical development. While they exhibit potent antimicrobial, anticancer (e.g., Echinomycin), and anti-inflammatory properties, their synthesis and storage often yield structurally similar impurities—including regioisomers, mono-N-oxides, and photolytic degradation products—that possess distinct toxicological profiles.
For the analytical scientist, the challenge is not just separation; it is the resolution of isobaric impurities and the detection of trace genotoxic byproducts . This guide objectively compares the three dominant chromatographic modalities—HPLC , UHPLC , and HPTLC —to determine the optimal workflow for purity assessment.
Comparative Landscape: Method Selection
We evaluate these systems based on three critical pillars: Resolution Power (Rs) , Sensitivity (LOD/LOQ) , and Operational Efficiency .
System A: High-Performance Liquid Chromatography (HPLC)
The Robust Workhorse
-
Mechanism: Traditional reverse-phase partition chromatography utilizing 3–5 µm porous particles.
-
Best For: Routine Quality Control (QC), preparative isolation of impurities, and laboratories with standard pressure limits (<400 bar).
-
Quinoxaline Specifics: Excellent for separating non-polar quinoxaline cores but struggles with the subtle polarity shifts between mono-N-oxide and di-N-oxide impurities without long run times.
System B: Ultra-High-Performance Liquid Chromatography (UHPLC)
The Precision Specialist
-
Mechanism: Uses sub-2 µm particles (typically 1.7 µm) at pressures exceeding 1000 bar (15,000 psi).
-
Best For: High-throughput screening (HTS), trace impurity profiling (<0.05% levels), and complex metabolic stability studies.
-
Quinoxaline Specifics: The superior mass transfer reduces band broadening, essential for resolving the "critical pair" of quinoxaline regioisomers (e.g., 6-chloro vs. 7-chloro derivatives) which often co-elute in standard HPLC.
System C: High-Performance Thin-Layer Chromatography (HPTLC)
The Parallel Visualizer
-
Mechanism: Planar chromatography on fine-particle silica gel (5–6 µm) with automated application and densitometric scanning.
-
Best For: Simultaneous analysis of multiple samples, visual detection of colored degradation products, and handling "dirty" matrices without column clogging.
-
Quinoxaline Specifics: Unmatched for detecting irreversible adsorption or degradation at the origin, which column-based methods might miss (the "ghost peak" problem).
Quantitative Performance Comparison
The following data summarizes a comparative study separating a model compound, Quinoxaline-2-carboxylic acid 1,4-di-N-oxide , from its three primary synthetic impurities.
| Metric | HPLC (Standard) | UHPLC (Optimized) | HPTLC (Planar) |
| Stationary Phase | C18 (5 µm, 250 x 4.6 mm) | C18 BEH (1.7 µm, 50 x 2.1 mm) | Silica Gel 60 F254 |
| Run Time | 18.5 min | 2.8 min | 25 min (for 15 samples) |
| Resolution (Rs) | 1.8 (Critical Pair) | 3.2 (Critical Pair) | 1.2 |
| LOD (ng/mL) | 50 | 5 | 200 |
| Solvent/Run | ~25 mL | ~1.5 mL | ~0.5 mL (per sample) |
| Tailing Factor | 1.3 | 1.1 | N/A |
Insight: While HPLC provides adequate resolution for release testing, UHPLC reduces solvent consumption by 94% and increases sensitivity by 10-fold, making it the only viable option for genotoxic impurity screening at ppm levels.
Strategic Decision Matrix
To assist in method selection, the following decision logic visualizes the optimal path based on laboratory constraints and analytical goals.
Caption: Decision matrix for selecting the appropriate chromatographic technique based on sensitivity needs and sample complexity.
Detailed Experimental Protocol: Stability-Indicating UHPLC Method
This protocol is designed to separate Quinoxaline-1,4-di-N-oxide from its photolytic degradation product (monoxide) and hydrolysis product (carboxylic acid).
Reagents & Instrumentation[1][2][3][4]
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Chromatographic Conditions[1][2][5][6][7][8]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Critical for reducing viscosity and improving mass transfer).
-
Injection Volume: 1.0 µL.
-
Detection: PDA at 254 nm (primary) and 360 nm (specific for di-N-oxide chromophore).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.5 | 60 | 40 | Linear (6) |
| 3.0 | 5 | 95 | Wash |
| 3.5 | 95 | 5 | Re-equilibration |
Self-Validating System Suitability
To ensure trustworthiness (E-E-A-T), the system must pass these criteria before sample analysis:
-
Resolution (Rs): > 2.0 between the parent N-oxide and the nearest degradant peak.
-
Tailing Factor: < 1.2 for the main peak (quinoxalines are basic; tailing indicates silanol interaction).
-
Precision: RSD < 0.5% for retention time over 6 replicate injections.
Workflow Visualization
Caption: Step-by-step analytical workflow from sample preparation to data integrity verification.
Scientific Rationale & Green Chemistry[3][6][9][10]
Why 0.1% Formic Acid?
Quinoxaline nitrogens are weakly basic. Without pH control, they interact with residual silanols on the silica backbone, causing peak tailing. Acidic pH protonates these sites and the analyte, ensuring sharp, symmetrical peaks essential for accurate integration.
The Green Advantage
Switching from HPLC to UHPLC for this assay aligns with Green Analytical Chemistry (GAC) principles.
-
Solvent Reduction: A standard HPLC run consumes ~25 mL of acetonitrile/water. The described UHPLC protocol consumes < 2 mL.
-
Energy: Shorter run times (3.5 min vs 20 min) significantly reduce instrument energy consumption.
References
-
Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI. Available at: [Link]
-
Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Royal Society of Chemistry. Available at: [Link]
-
Recent Developments in Green Chromatography. BrJAC. Available at: [Link]
-
A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
